molecular formula C20H22N6S B2849876 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 2380086-02-0

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B2849876
CAS No.: 2380086-02-0
M. Wt: 378.5
InChI Key: KEGBYUZCFQBAEU-UHFFFAOYSA-N
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Description

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the pyridazinyl and piperazinyl intermediates, followed by their coupling with the cyclopentathiazole ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. .

Scientific Research Applications

3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. These interactions can influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

When compared to similar compounds, 3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine stands out due to its unique combination of structural features. Similar compounds include other pyridazinyl, piperazinyl, and thiazole derivatives, each with distinct properties and applications. The uniqueness of this compound lies in its ability to combine these features into a single molecule, offering a versatile platform for various scientific and industrial applications .

Properties

IUPAC Name

2-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6S/c1-4-17-18(5-1)27-20(22-17)14-25-9-11-26(12-10-25)19-7-6-16(23-24-19)15-3-2-8-21-13-15/h2-3,6-8,13H,1,4-5,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGBYUZCFQBAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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